molecular formula C17H21N5O4S B2751012 3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886955-21-1

3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2751012
CAS No.: 886955-21-1
M. Wt: 391.45
InChI Key: JUEBUEXNXNIKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-3-((2-(isopropyl(phenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A study by Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. These compounds exhibited significant in vitro anticancer activities against various cancer cell lines, highlighting the potential of triazine derivatives in developing anticancer agents (Saad & Moustafa, 2011).

Polybenzoxazine Precursors

Research by Trejo-Machin et al. (2017) demonstrated the use of phloretic acid, a phenolic compound, for enhancing the reactivity towards benzoxazine ring formation. This approach aimed at providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, offering a sustainable alternative to traditional phenol-based reactions (Trejo-Machin et al., 2017).

DNA Binding and Antiproliferative Activity

A study by Riccardi et al. (2019) focused on the synthesis of novel platinum complexes with an L-alanyl-based ligand bearing a substituted triazolyl-thione group. These complexes exhibited moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences, suggesting their potential in cancer therapy (Riccardi et al., 2019).

Solid-Phase Synthesis of Heterocycles

Dixon et al. (2005) reported a solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs. This method involves the creation of a fused heterocyclic system via a benzyne heterocyclization, demonstrating a versatile approach to synthesizing heterocyclic compounds (Dixon et al., 2005).

Properties

IUPAC Name

3-[4-amino-5-oxo-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-11(2)21(12-6-4-3-5-7-12)14(23)10-27-17-20-19-13(8-9-15(24)25)16(26)22(17)18/h3-7,11H,8-10,18H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEBUEXNXNIKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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